molecular formula C26H29N3O5S B296873 2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide

2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B296873
M. Wt: 495.6 g/mol
InChI Key: OTWQSLAGJHRVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as EMA401 and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

EMA401 acts as a selective inhibitor of the ATP-gated ion channel P2X3. This ion channel is involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. By inhibiting this ion channel, EMA401 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
EMA401 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of chronic pain and neuropathic pain. EMA401 has also been shown to reduce inflammation and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using EMA401 in lab experiments is its specificity for the P2X3 ion channel. This allows researchers to study the effects of inhibiting this ion channel without affecting other ion channels or receptors. One limitation of using EMA401 is its potential toxicity. High doses of EMA401 have been shown to cause liver damage in animal models.

Future Directions

There are several future directions for the study of EMA401. One direction is to study its potential use in the treatment of other diseases such as cancer and diabetes. Another direction is to study the long-term effects of EMA401 on liver function and other physiological processes. Finally, researchers could study the potential use of EMA401 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

EMA401 is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-ethoxy(methylsulfonyl)aniline with acetic anhydride to form N-acetyl-4-ethoxy(methylsulfonyl)aniline. This compound is then reacted with 4-nitrobenzoyl chloride to form 2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)-4-nitrobenzamide. The final step involves the reduction of the nitro group to form EMA401.

Scientific Research Applications

EMA401 has been extensively studied for its potential use in scientific research. It has been shown to have potential therapeutic effects for the treatment of chronic pain, neuropathic pain, and inflammatory pain. EMA401 has also been studied for its potential use in the treatment of other diseases such as cancer and diabetes.

properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C26H29N3O5S/c1-4-34-22-16-14-21(15-17-22)29(35(3,32)33)18-25(30)28-24-13-9-8-12-23(24)26(31)27-19(2)20-10-6-5-7-11-20/h5-17,19H,4,18H2,1-3H3,(H,27,31)(H,28,30)

InChI Key

OTWQSLAGJHRVNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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